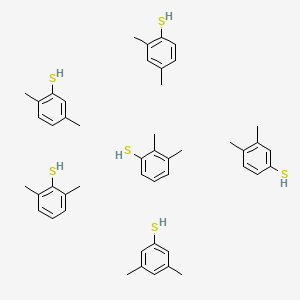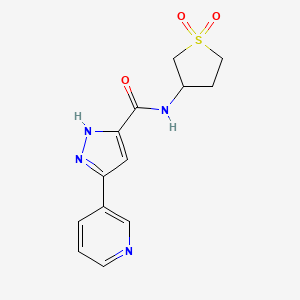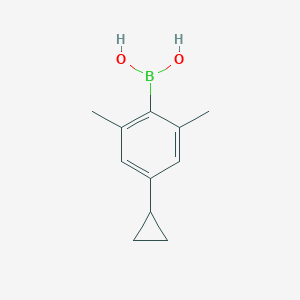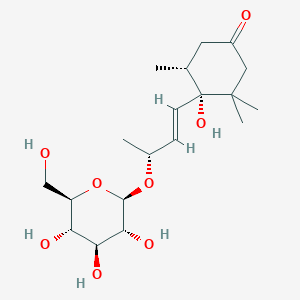
2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylbenzenethiol, 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol are organic compounds known as dimethylbenzenethiols. These compounds are characterized by the presence of two methyl groups and a thiol group attached to a benzene ring. They are used in various chemical reactions and have applications in different fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbenzenethiols can be synthesized through several methods. One common method involves the reaction of dimethylbenzene (xylene) with sulfur or sulfur-containing compounds under specific conditions. For example, 2,4-dimethylbenzenethiol can be synthesized by reacting 2,4-dimethylbenzene with sulfur in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of dimethylbenzenethiols often involves large-scale chemical reactions using specialized equipment. The process typically includes the use of high temperatures and pressures to facilitate the reaction between dimethylbenzene and sulfur compounds. The resulting product is then purified through distillation or other separation techniques to obtain the desired dimethylbenzenethiol .
化学反応の分析
Types of Reactions
Dimethylbenzenethiols undergo various chemical reactions, including:
Oxidation: Dimethylbenzenethiols can be oxidized to form sulfonic acids or sulfoxides.
Reduction: These compounds can be reduced to form corresponding hydrocarbons.
Substitution: Dimethylbenzenethiols can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated dimethylbenzenes
科学的研究の応用
Dimethylbenzenethiols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of dimethylbenzenethiols involves their interaction with specific molecular targets and pathways. The thiol group in these compounds can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes .
類似化合物との比較
Dimethylbenzenethiols can be compared with other thiol-containing compounds such as:
Thiophenol: Similar structure but without the methyl groups.
Methylthiophenol: Contains one methyl group and a thiol group.
Ethylbenzenethiol: Contains an ethyl group instead of methyl groups.
The presence of two methyl groups in dimethylbenzenethiols makes them unique and can influence their reactivity and applications compared to other thiol-containing compounds .
特性
分子式 |
C48H60S6 |
|---|---|
分子量 |
829.4 g/mol |
IUPAC名 |
2,3-dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol |
InChI |
InChI=1S/6C8H10S/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5,9H,1-2H3 |
InChIキー |
MXTHSFBVNQGBHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S)C.CC1=CC(=C(C=C1)C)S.CC1=C(C(=CC=C1)S)C.CC1=C(C(=CC=C1)C)S.CC1=C(C=C(C=C1)S)C.CC1=CC(=CC(=C1)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)

![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)

![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)



![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)


